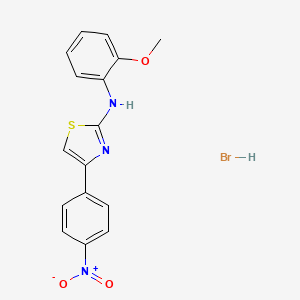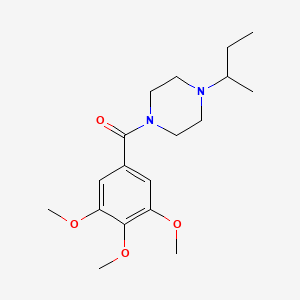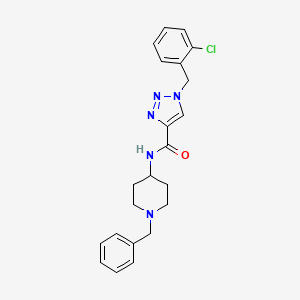
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide, also known as MNAT, is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound has shown promising results in various studies, indicating its potential as a therapeutic agent for different diseases.
作用機序
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide exerts its biological activity by inhibiting the activity of specific enzymes or proteins involved in various cellular processes. For example, N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has been reported to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation. N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has also been reported to inhibit the activity of topoisomerase, an enzyme involved in DNA replication. These mechanisms of action make N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide a potential candidate for the development of drugs for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has been reported to exhibit various biochemical and physiological effects. For example, N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has also been reported to inhibit the growth of bacteria and fungi. Additionally, N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has been reported to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has several advantages and limitations for lab experiments. One of the advantages is its potential as a therapeutic agent for various diseases. N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations is that N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has not yet been extensively studied in humans, and its safety and efficacy are not yet well-established.
将来の方向性
There are several future directions for the research on N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammatory diseases. Another potential direction is to study the mechanism of action of N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide in more detail to better understand its biological activity. Additionally, future studies could focus on optimizing the synthesis of N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide to improve its yield and purity. Overall, N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has shown promising results in various studies, indicating its potential as a therapeutic agent for various diseases.
合成法
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide can be synthesized using various methods, including the reaction of 2-aminothiazole with 2-methoxyphenyl isothiocyanate and 4-nitrophenyl isothiocyanate in the presence of a base. The resulting product is then treated with hydrobromic acid to obtain N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide. The synthesis of N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential use in developing new drugs. It has shown promising results in various studies, including antitumor, antibacterial, and antifungal activities. N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has also been reported to exhibit anti-inflammatory and antioxidant properties. These properties make it a potential candidate for the development of drugs for the treatment of various diseases.
特性
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S.BrH/c1-22-15-5-3-2-4-13(15)17-16-18-14(10-23-16)11-6-8-12(9-7-11)19(20)21;/h2-10H,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYFKASHYUCTGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-].Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5029473.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5029479.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5029484.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5029490.png)


![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5029507.png)
![3-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5029518.png)
![4-butyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5029520.png)
![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5029534.png)
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5029544.png)

![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5029558.png)
![methyl 1-(4-chlorophenyl)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5029563.png)